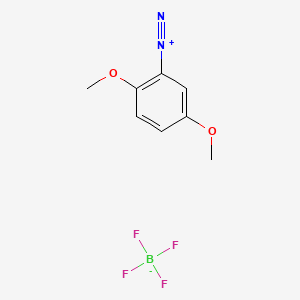![molecular formula C9H10FNO2 B13420402 Methyl [(3-fluorophenyl)methyl]carbamate CAS No. 477263-29-9](/img/structure/B13420402.png)
Methyl [(3-fluorophenyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(3-fluorophenyl)methyl]carbamate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of carbamic acid and features a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl [(3-fluorophenyl)methyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzylamine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-fluorobenzylamine in an appropriate solvent such as dichloromethane.
- Add a base, such as triethylamine, to the solution.
- Slowly add methyl chloroformate to the mixture while maintaining a low temperature.
- Stir the reaction mixture for several hours until completion.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, industrial processes may incorporate more robust purification methods, such as recrystallization or distillation, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl [(3-fluorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of N-(3-fluorophenyl)methylcarbamate derivatives.
Reduction: Conversion to N-(3-fluorophenyl)methylamine.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl [(3-fluorophenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl [(3-fluorophenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Methyl carbamate: Lacks the fluorinated phenyl group, making it less specific in certain applications.
Ethyl [(3-fluorophenyl)methyl]carbamate: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and applications.
N-(3-fluorophenyl)carbamate: Similar but without the methyl group, leading to different chemical properties.
Uniqueness: Methyl [(3-fluorophenyl)methyl]carbamate is unique due to the presence of the fluorinated phenyl group, which imparts specific chemical and biological properties. This fluorine atom can enhance the compound’s stability, reactivity, and interaction with biological targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
477263-29-9 |
|---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl N-[(3-fluorophenyl)methyl]carbamate |
InChI |
InChI=1S/C9H10FNO2/c1-13-9(12)11-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12) |
InChI Key |
KVSVLYHEUMWSHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


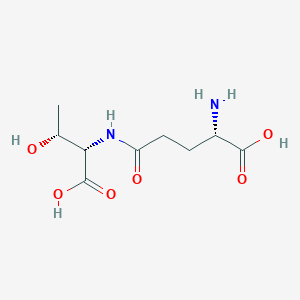


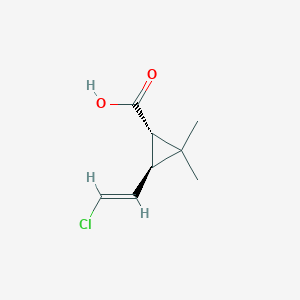
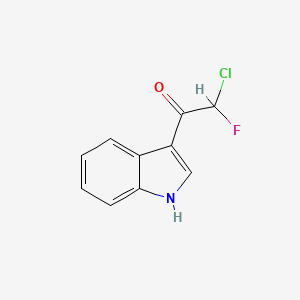
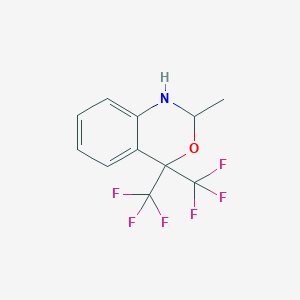

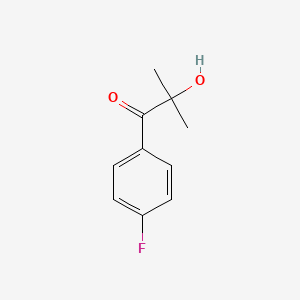


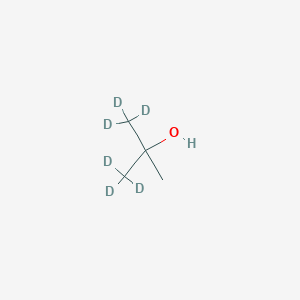
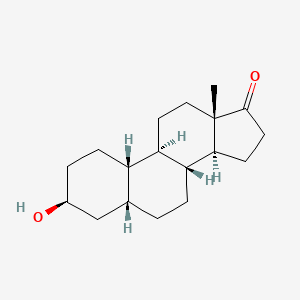
![[1R-[1alpha(Z),2beta,3alpha,5alpha]]-7-[3,5-Dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13420389.png)
